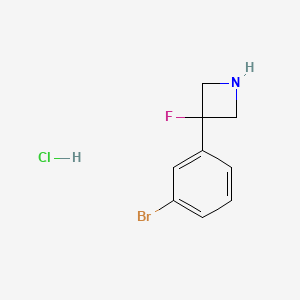

3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various synthetic strategies and chemical properties of related bromo- and fluoro-substituted azetidines, which are valuable in medicinal chemistry due to their potential biological activities and as building blocks for pharmaceutical compounds .

Synthesis Analysis

The synthesis of related fluorinated azetidines typically involves bromofluorination of suitable precursors, followed by reduction and cyclization to yield the azaheterocycles . For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid involves bromofluorination, reduction of the imino bond, ring closure, and protective group manipulation . Similarly, 3-bromo-3-ethylazetidines have been used as precursors for the synthesis of various functionalized azetidines . These synthetic approaches could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of bromo- and fluoro-substituted azetidines is characterized by the presence of a three-membered azetidine ring, which is a strained heterocycle. The substitution of the azetidine ring with halogens like bromine and fluorine can significantly influence the chemical reactivity and biological activity of these compounds . The molecular structures of the synthesized compounds are often confirmed using NMR measurements and, in some cases, X-ray diffraction analysis .

Chemical Reactions Analysis

Bromo- and fluoro-substituted azetidines participate in various chemical reactions due to their reactive halogen atoms. For example, 3-bromo-3-ethylazetidines have been used to prepare a range of functionalized azetidines, including alkoxy, aryloxy, and amino derivatives . The presence of halogens also allows for further chemical transformations, such as cross-coupling reactions, which are useful in the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-substituted azetidines are influenced by the presence of the halogen atoms. These compounds typically have high reactivity due to the strained ring system and the electron-withdrawing effects of the halogens. The introduction of fluorine, in particular, can enhance the metabolic stability and lipophilicity of the compounds, making them more suitable for drug development . The halogen atoms also provide sites for further functionalization, which can be exploited in the synthesis of diverse derivatives with potential pharmacological applications .

Scientific Research Applications

Synthesis of 3-fluoroazetidine Derivatives

- Van Hende et al. (2009) discussed synthetic strategies for 3-fluoroazetidine derivatives. These compounds, including 3-(3-Bromophenyl)-3-fluoroazetidine hydrochloride, are significant in medicinal chemistry due to their potential as building blocks in drug development (Van Hende et al., 2009).

Inhibition of Human Leukocyte Elastase

- Doucet et al. (1997) synthesized (3R)- and (3S)-N-(2-chloromethylphenyl)-3-bromo-3-fluoroazetidin-2-ones, closely related to 3-(3-Bromophenyl)-3-fluoroazetidine hydrochloride. These compounds showed potent inhibition of human leukocyte elastase (HLE), indicating potential therapeutic applications in conditions where HLE is implicated (Doucet et al., 1997).

Synthesis of 3-Fluoropyrrolidines and Azetidines

- Piron et al. (2011) developed a synthetic route towards fluorinated azaheterocycles, including 3-fluoroazetidines. These compounds are valuable in pharmaceutical research, highlighting the importance of 3-fluoroazetidine structures in developing new drugs (Piron et al., 2011).

Exploring Molecular Interactions

- Gooseman et al. (2006) investigated the structures of 3-fluoroazetidinium hydrochloride, related to 3-(3-Bromophenyl)-3-fluoroazetidine hydrochloride, to understand the C–F⋯N+ interaction. This study provides insights into the molecular interactions of fluorinated azetidines, which can influence their chemical and biological properties (Gooseman et al., 2006).

Synthesis of Functionalized Azetidines

- Stankovic et al. (2013) demonstrated the synthesis of various functionalized azetidines using 3-bromo-3-ethylazetidines. Their work suggests the versatility of azetidine derivatives in synthesizing novel compounds with potential medicinal applications (Stankovic et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

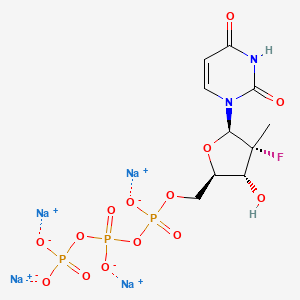

IUPAC Name |

3-(3-bromophenyl)-3-fluoroazetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJXOTXBYAIWRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC(=CC=C2)Br)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502964.png)

![2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2502965.png)

![[4-(3-Methylpyrazin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2502968.png)

![5-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol](/img/structure/B2502969.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)

![{[2-(4-Chlorophenoxy)-5-fluorophenyl]methyl}(ethyl)amine hydrochloride](/img/structure/B2502975.png)

![2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid](/img/structure/B2502978.png)

![4-Chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine hydrochloride](/img/structure/B2502981.png)